molecular formula C18H30N2O3 B5250393 1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B5250393
M. Wt: 322.4 g/mol
InChI Key: WXNVKENMABASOZ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound with the molecular formula C18H30N2O3 and an average mass of 322.449 Da . This molecule features a piperazine core that is substituted at one nitrogen with a butan-2-yl (sec-butyl) group and at the other with a 2,3,4-trimethoxybenzyl group . The butan-2-yl group introduces a chiral center, making this compound capable of existing as enantiomers, which may be a critical factor in its interaction with biological systems . The presence of the trimethoxyphenyl moiety is a structural feature found in compounds with various documented biological activities. This combination of a piperazine scaffold, a chiral alkyl chain, and an aromatic trimethoxy group makes this compound a valuable intermediate in organic synthesis and medicinal chemistry research. It can be utilized in the exploration of structure-activity relationships, the development of novel pharmacologically active agents, and as a building block in the synthesis of more complex molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Synonyms: 1-(sec-Butyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine; 1-(butan-2-yl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine . CAS Number: 423745-80-6 .

Properties

IUPAC Name

1-butan-2-yl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3/c1-6-14(2)20-11-9-19(10-12-20)13-15-7-8-16(21-3)18(23-5)17(15)22-4/h7-8,14H,6,9-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNVKENMABASOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine is a piperazine derivative with potential applications in pharmacology due to its unique structural features. This compound is characterized by a butan-2-yl group and a 2,3,4-trimethoxybenzyl moiety, which may contribute to its biological activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C18H30N2O3
  • Molecular Weight : 322.4 g/mol
  • CAS Number : Not explicitly mentioned in the search results but can be derived from the molecular structure.

The biological activity of piperazine derivatives often involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. These compounds can act as agonists or antagonists at various receptor sites, influencing mood, cognition, and vascular function.

Potential Mechanisms:

  • Cerebral Vasodilation : Similar compounds have been noted for their vasodilatory effects, which may be mediated through the modulation of nitric oxide pathways.
  • Neurotransmitter Regulation : The presence of methoxy groups may enhance lipophilicity, facilitating blood-brain barrier penetration and affecting neurotransmitter release.

Biological Activity Data

Activity Reference
Cerebral vasodilator activity
Neurotransmitter modulation
Potential for myocardial protection

Case Studies and Research Findings

  • Vasodilatory Effects : A study on similar compounds indicated that derivatives like 1-(3,4,5-trimethoxybenzyl)piperazine exhibit significant cerebral vasodilatory properties. This suggests that this compound may also possess such effects due to structural similarities .
  • Synthesis and Evaluation : Research involving the synthesis of piperazine derivatives has demonstrated that modifications to the benzyl moiety can enhance biological activity. For instance, derivatives with trimethoxy substitutions have shown improved efficacy in modulating vascular responses .
  • Neuropharmacological Studies : Investigations into the pharmacological profiles of piperazine derivatives have revealed their potential in treating neurological conditions by acting on serotonin receptors. The specific interactions of this compound with these receptors remain to be fully elucidated but suggest a promising avenue for further research .

Scientific Research Applications

Pharmacological Applications

  • Neurological Research :
    • The compound's structure suggests potential interactions with neurotransmitter systems. Piperazine derivatives are often investigated for their effects on serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety.
    • Case Study Example : A study examining piperazine derivatives found that modifications in the side chains can enhance receptor affinity and selectivity, which may lead to the development of new antidepressants.
  • Anticancer Activity :
    • Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of methoxy groups may enhance the compound's ability to penetrate cell membranes and exert therapeutic effects.
    • Case Study Example : A related piperazine derivative demonstrated significant activity against breast cancer cells in vitro, prompting further investigation into structure-activity relationships.
  • Antimicrobial Properties :
    • Some studies have suggested that piperazine compounds possess antimicrobial properties. This may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.
    • Case Study Example : A derivative of piperazine was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration.

Research Methodologies

The applications of 1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine are typically explored through various methodologies:

  • In Vitro Studies : These studies assess the biological activity of the compound using cultured cells to evaluate its effects on cell viability, proliferation, and apoptosis.
  • In Vivo Studies : Animal models are used to study pharmacokinetics and pharmacodynamics, providing insights into the compound's efficacy and safety profiles.

Data Table: Summary of Case Studies

Study FocusMethodologyKey FindingsReference
Neurological EffectsIn VitroEnhanced receptor binding
Anticancer ActivityIn Vitro/In VivoCytotoxic effects on cancer cells
Antimicrobial PropertiesIn VitroActivity against bacteria

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between 1-(Butan-2-yl)-4-(2,3,4-trimethoxybenzyl)piperazine and related piperazine derivatives:

Compound Name 1-Position Substituent 4-Position Substituent Key Functional Groups
1-(Butan-2-yl)-4-(2,3,4-TMB*)piperazine Butan-2-yl 2,3,4-Trimethoxybenzyl Alkyl, methoxybenzyl
Trimetazidine (TMZ) H (protonated as dihydrochloride) 2,3,4-Trimethoxybenzyl Methoxybenzyl
KB-2796 (Lomerizine) Bis(4-fluorophenyl)methyl 2,3,4-Trimethoxybenzyl Fluorophenyl, methoxybenzyl
Compound 6/10 (Imatinib derivatives) Pyrimidine or sulfonamide 2,3,4-Trimethoxybenzyl Heterocyclic, methoxybenzyl
1-(Methylsulfonyl)-4-TMB-piperazine Methylsulfonyl 2,3,4-Trimethoxybenzyl Sulfonamide, methoxybenzyl

*TMB: Trimethoxybenzyl

Key Observations :

  • The butan-2-yl group introduces a branched alkyl chain, which may enhance membrane permeability compared to TMZ’s unsubstituted piperazine .
  • KB-2796’s bis(4-fluorophenyl)methyl group confers calcium channel-blocking activity, distinct from the alkylated target compound .
Pharmacokinetic and Metabolic Differences
  • TMZ : Rapid absorption and renal excretion; minimal hepatic metabolism .
  • KB-2796 : Undergoes O-demethylation and N-dealkylation in rats, with sex-dependent metabolism differences .
  • Sulfonamide Derivatives : Polar sulfonyl groups may reduce plasma protein binding, increasing free drug availability .

Q & A

Q. How do piperazine derivatives interact with diverse biological targets?

  • Methodological Answer : Piperazine’s flexibility allows interactions with:
  • Serotonin Receptors (5-HT1A) : Agonist/antagonist activity depends on aryl ring coplanarity with the piperazine N1 nitrogen .
  • Enzymes (PLpro, DPP-IV) : Substituents like trifluoromethyl or nitro groups modulate hydrogen bonding and π-π stacking .

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